molecular formula C19H28O4 B13850325 10,13-Dimethyl-3,7,15-tris(oxidanyl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one

10,13-Dimethyl-3,7,15-tris(oxidanyl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one

Cat. No.: B13850325
M. Wt: 320.4 g/mol
InChI Key: FTEHGIIZAGEILF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the cyclopenta[a]phenanthrene steroid family, characterized by a fused tetracyclic ring system. Its structure includes three hydroxyl (-OH) groups at positions 3, 7, and 15, along with methyl substituents at positions 10 and 12. The ketone group at position 17 is a common feature in steroidal compounds, often influencing biological activity.

Properties

IUPAC Name

3,7,15-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O4/c1-18-5-3-11(20)7-10(18)8-13(21)16-12(18)4-6-19(2)15(23)9-14(22)17(16)19/h8,11-14,16-17,20-22H,3-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTEHGIIZAGEILF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1=CC(C3C2CCC4(C3C(CC4=O)O)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Identity and Structural Features

  • IUPAC Name: 10,13-Dimethyl-3,7,15-tris(oxidanyl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one
  • Molecular Formula: C19H28O4 (approximate based on hydroxyl and ketone groups)
  • Core Structure: Steroidal cyclopenta[a]phenanthrene ring system with three hydroxyl groups at positions 3, 7, and 15, and a ketone at position 17.

The compound can be viewed as a polyhydroxylated steroidal ketone, which suggests that its synthesis involves strategic introduction of hydroxyl groups and ketone functionality on a steroid backbone.

Preparation Methods Analysis

General Synthetic Strategy

The preparation of polyhydroxylated steroidal ketones such as this compound typically involves:

  • Starting from a steroidal precursor with a similar core structure (e.g., androstane or cyclopenta[a]phenanthrene derivatives).
  • Selective oxidation to introduce ketone groups.
  • Regio- and stereoselective hydroxylation to install hydroxyl groups at desired positions.
  • Protection and deprotection steps if necessary to control reactivity.

Key Synthetic Routes from Literature and Patents

Oxidation of Steroidal Precursors
  • Starting from 10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one (a steroidal ketone), selective oxidation at position 3 can be achieved using reagents such as chromium-based oxidants (e.g., PCC, PDC) or selenium dioxide for allylic oxidation, yielding the 3-oxo or 3-hydroxy derivatives.
Hydroxylation Methods
  • Hydroxylations at positions 7 and 15, which are less activated, often require enzymatic or chemical methods:
    • Enzymatic hydroxylation: Using cytochrome P450 monooxygenases or microbial biotransformations to introduce hydroxyl groups regio- and stereoselectively.
    • Chemical hydroxylation: Utilizing reagents like osmium tetroxide (OsO4) for dihydroxylation of double bonds or hydroboration-oxidation sequences when double bonds are present in precursors.
Esterification and Protection Strategies
  • To facilitate selective functional group transformations, hydroxyl groups may be temporarily protected as esters or ethers. For example, esterification with undecanoic or heptanoic acid derivatives has been reported in related steroidal compounds.

Data Tables Summarizing Preparation Conditions

Step Reagents/Conditions Outcome/Notes References
Starting Material Androst-5-en-17-one or similar steroid Steroidal ketone core
3-Oxidation PCC, PDC, or SeO2 Introduction of 3-oxo group
3-Hydroxylation Microbial biotransformation or chemical reduction Conversion of 3-oxo to 3-hydroxy
7-Hydroxylation Cytochrome P450 enzymes or OsO4 Regioselective hydroxylation at C7
15-Hydroxylation Biocatalysis or hydroboration-oxidation Introduction of hydroxyl at C15
Protection/Deprotection Esterification with undecanoic acid derivatives Protect hydroxyl groups during synthesis

Exhaustive Research Findings and Perspectives

  • Enzymatic vs. Chemical Hydroxylation: Enzymatic methods offer high regio- and stereoselectivity, essential for the precise placement of hydroxyl groups in steroids. However, scalability and enzyme availability can be limiting. Chemical methods are more accessible but often require multiple protection steps to avoid side reactions.

  • Oxidation Specificity: The ketone at position 17 is typically preserved or introduced early in the synthesis, while the 3-position oxidation is a common modification point in steroid chemistry, often dictating biological activity.

  • Synthetic Challenges: The presence of multiple chiral centers and the need for selective functionalization make the synthesis of this compound complex. Advanced chromatographic and spectroscopic techniques are employed to confirm stereochemistry and purity.

  • Pharmaceutical Relevance: Compounds with this scaffold and substitution pattern are investigated for hormonal, anti-inflammatory, and enzyme inhibitory activities, thus driving interest in efficient synthetic routes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of the ketone group to a hydroxyl group.

    Substitution: Substitution reactions at the hydroxyl groups to form esters or ethers.

Common Reagents and Conditions:

    Oxidizing Agents: Pyridinium chlorochromate, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Esters, ethers.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of other steroid derivatives.
  • Employed in studies involving steroid metabolism and enzyme interactions.

Biology:

  • Investigated for its role in cellular signaling pathways.
  • Studied for its effects on gene expression and protein synthesis.

Medicine:

  • Potential therapeutic applications in hormone replacement therapy.
  • Explored for its anti-inflammatory and anti-cancer properties.

Industry:

  • Utilized in the production of pharmaceuticals and nutraceuticals.
  • Applied in the development of cosmetic products.

Mechanism of Action

The mechanism of action of ANDROST-5-EN-17-ONE,3,7,15-TRIHYDROXY-,(3BETA,7BETA,15ALPHA) involves its interaction with specific molecular targets such as steroid receptors. Upon binding to these receptors, it modulates the transcription of target genes, leading to changes in protein synthesis and cellular functions. The compound also influences various signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Structural Analogues

Dehydroepiandrosterone (DHEA)

  • Structure : (3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one .
  • Key Differences : DHEA lacks hydroxyl groups at positions 7 and 15, which are present in the target compound.
  • Biological Activity : DHEA is a precursor to sex hormones and is associated with cognitive enhancement, stress reduction, and immune modulation . The additional hydroxyl groups in the target compound may alter its receptor affinity or metabolic stability.

17-Acetyl-10,13-dimethyl-1,2,6,7,8,9,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

  • Structure : Features an acetyl group at position 17 instead of a hydroxyl group and lacks hydroxylation at positions 7 and 15 .
  • Applications : Used in synthetic steroid chemistry; its acetyl group is a common protective moiety in intermediate synthesis .

GAP-EDL-1

  • Structure: (8R,9S,13S,14S)-3-Cyanomethoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one .
  • Key Differences: Contains a cyanomethoxy group at position 3 instead of a hydroxyl group.
  • Synthesis : Derived from estrone via O-alkylation, highlighting the versatility of modifying position 3 for functional group diversity .
Physicochemical Properties
Compound Name Molecular Weight Solubility (mg/L) LogP Key Substituents
10,13-Dimethyl-3,7,15-tris(oxidanyl)-...-17-one ~318.4* Not reported ~2.5* 3-OH, 7-OH, 15-OH, 10,13-CH3, 17-ketone
17-Hydroxy-10,13-dimethyl-...-3-one (DHEA) 288.4 66.35 5.52 3-OH, 10,13-CH3, 17-ketone
17-Acetyl-10,13-dimethyl-...-3-one 312.45 20.97 7.92 17-acetyl, 10,13-CH3, 3-ketone
1,3,5-Triphenylbenzene (Reference) 306.41 33,377.40 4.22 N/A

*Estimated based on structural similarity. Data for DHEA and 17-acetyl derivatives sourced from solubility studies .

Key Differences and Implications

Hydroxylation Patterns : The target compound’s tris-oxidanyl structure may confer unique hydrogen-bonding capabilities, affecting solubility and protein interactions compared to DHEA or acetylated derivatives.

Ketone vs. Acetyl Group : The 17-ketone in the target compound vs. the 17-acetyl group in others influences metabolic pathways (e.g., resistance to esterase-mediated hydrolysis).

Synthetic Accessibility : Alkylation or acylation at position 3 (as seen in GAP-EDL-1 and tetrahydropyranyl ether derivatives) offers routes to modulate pharmacokinetics .

Q & A

Q. Basic Research Focus

  • X-ray crystallography : Resolve absolute configuration by growing single crystals in polar aprotic solvents (e.g., DMSO/water mixtures) .
  • NMR spectroscopy : Use 1H^{1}\text{H}-1H^{1}\text{H} COSY and 13C^{13}\text{C} DEPT experiments to assign stereocenters, particularly for hydroxyl and methyl groups .
  • Circular dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT) to validate chiral centers .

How does this compound compare structurally and functionally to related steroidal analogs?

Q. Advanced Research Focus

Parameter This Compound Dexamethasone Chlormadinone Acetate
Core Structure Cyclopenta[a]phenanthreneCyclopenta[a]phenanthreneCyclopenta[a]phenanthrene
Key Substituents 10,13-dimethyl; 3,7,15-hydroxyls9-fluoro; 17-hydroxyacetyl6-chloro; 17-acetate
Biological Activity Endocrine modulationAnti-inflammatoryProgestogenic activity
Synthetic Complexity High (multi-step hydroxylation)Moderate (fluorination at C9)Moderate (chlorination at C6)

Functional differences arise from substituent effects:

  • The 3,7,15-tris(oxidanyl) groups enhance hydrogen-bonding interactions with nuclear receptors compared to halogenated analogs .
  • Methyl groups at C10/C13 may reduce metabolic degradation versus dexamethasone’s C9 fluorine .

What computational strategies are effective in predicting its metabolic pathways?

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Calculate bond dissociation energies to predict oxidative cleavage sites (e.g., C17 ketone stability) .
  • Molecular docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify likely oxidation sites .
  • Machine learning : Train models on existing steroid metabolism datasets to prioritize in vitro testing of predicted metabolites .

What are the challenges in scaling up its synthesis for preclinical studies?

Q. Advanced Research Focus

  • Low yields in hydroxylation : Optimize transition metal catalysts (e.g., iridium complexes) for selective C3/C7/C15 hydroxylation .
  • Byproduct formation : Implement inline FTIR monitoring to detect and quench side reactions (e.g., over-oxidation at C17) .
  • Solvent compatibility : Replace tetrahydrofuran (THF) with 2-methyltetrahydrofuran for safer large-scale reactions .

How can its stability under experimental storage conditions be validated?

Q. Basic Research Focus

  • Accelerated stability studies : Store samples at 40°C/75% RH for 6 months and analyze degradation via HPLC-UV .
  • Light sensitivity : Use amber vials and argon purging to prevent photodegradation of the cyclopenta[a]phenanthrene core .
  • Lyophilization : For long-term storage, lyophilize in trehalose-based buffers to maintain crystallinity .

What strategies address discrepancies in reported receptor binding affinities?

Q. Advanced Research Focus

  • Receptor isoform specificity : Use isoform-selective luciferase reporter assays (e.g., ERα vs. ERβ) to clarify binding preferences .
  • Allosteric modulation : Perform Schild analysis to determine if the compound acts as a positive/negative allosteric modulator .
  • Cryo-EM : Resolve ligand-receptor complexes at near-atomic resolution to map binding pockets .

What analytical methods are critical for quantifying trace impurities in synthesized batches?

Q. Basic Research Focus

  • UPLC-MS/MS : Detect impurities at <0.1% levels using a C18 column and electrospray ionization in negative mode .
  • Headspace GC-MS : Identify volatile byproducts (e.g., residual acetic anhydride) from acetylation steps .
  • ICP-MS : Screen for heavy metal catalysts (e.g., iridium) to ensure compliance with ICH Q3D guidelines .

How can structure-activity relationship (SAR) studies guide further derivatization?

Q. Advanced Research Focus

  • Fragment-based design : Replace the C17 ketone with a carboxylate to enhance aqueous solubility .
  • Bioisosteric substitution : Swap C3 hydroxyl with a sulfonate group to improve metabolic stability .
  • Ring modification : Synthesize a cyclopenta[b]phenanthrene variant to assess backbone flexibility on activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.